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Compound of Interest

Compound Name: Rucaparib camsylate

Cat. No.: B1436095 Get Quote

An In-depth Examination of the PARP Inhibitor: From Physicochemical Properties to Clinical

Efficacy

This technical guide provides a comprehensive overview of rucaparib camsylate, a potent

inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. Tailored for researchers, scientists,

and drug development professionals, this document delves into the core chemical information,

mechanism of action, relevant signaling pathways, experimental methodologies, and key

clinical data associated with this targeted anti-cancer agent.

Core Compound Information
Rucaparib camsylate is the camsylate salt form of rucaparib. It is a small molecule inhibitor of

PARP-1, PARP-2, and PARP-3, enzymes critical for DNA single-strand break repair.

Property Value

CAS Number 1859053-21-6

Molecular Formula C₁₉H₁₈FN₃O • C₁₀H₁₆O₄S (or C₂₉H₃₄FN₃O₅S)

Molecular Weight 555.67 g/mol
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Rucaparib's primary mechanism of action is the inhibition of PARP enzymes. This catalytic

inhibition prevents the repair of DNA single-strand breaks (SSBs). During DNA replication,

unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with

deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations,

these DSBs cannot be effectively repaired, leading to genomic instability and cell death through

a process known as synthetic lethality.

Recent research has also elucidated the role of other signaling pathways in rucaparib's anti-

tumor activity, including the STING and mTOR pathways.

Rucaparib and the STING Pathway
Inhibition of PARP by rucaparib leads to an accumulation of cytoplasmic DNA fragments from

damaged cancer cells. This cytosolic DNA is detected by the cGAS-STING (cyclic GMP-AMP

synthase-stimulator of interferon genes) pathway. Activation of STING triggers a type I

interferon response, which in turn promotes an anti-tumor immune response by enhancing the

recruitment and activity of cytotoxic T-cells.
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Rucaparib-induced activation of the cGAS-STING pathway.
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Rucaparib's Influence on the mTOR Pathway
Studies have shown that PARP inhibition by rucaparib can lead to the activation of the

PI3K/mTOR signaling pathway. This activation is thought to be a potential mechanism of

resistance to PARP inhibitors. Therefore, combining rucaparib with mTOR inhibitors is being

explored as a therapeutic strategy to overcome this resistance.
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Rucaparib's potential impact on the mTOR signaling pathway.

Quantitative Data Summary
The efficacy and safety of rucaparib have been evaluated in numerous preclinical and clinical

studies. The following tables summarize key quantitative data.

Preclinical Inhibitory Activity
Target IC₅₀ (nM) Assay Type

PARP-1 1.4 Enzyme Assay

PARP-2 0.5 Enzyme Assay

PARP-3 28 Enzyme Assay

Clinical Efficacy in Ovarian Cancer (ARIEL3 Trial)

Patient Subgroup
Hazard Ratio (vs.
Placebo)

Median
Progression-Free
Survival
(Rucaparib)

Median
Progression-Free
Survival (Placebo)

BRCA-mutant 0.23 16.6 months 5.4 months

HRD-positive 0.32 13.6 months 5.4 months

Intent-to-treat 0.36 10.8 months 5.4 months

Clinical Efficacy in Prostate Cancer (TRITON2 Trial)
Patient Subgroup
(BRCA1/2 mutant)

Endpoint Value

Measurable Disease
Objective Response Rate

(ORR)
43.9%

All Patients PSA Response Rate 52.0%
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Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research.

Below are protocols for key experiments used to characterize the activity of rucaparib.

PARP Inhibition Assay (Enzyme-Based)
Objective: To determine the in vitro inhibitory activity of rucaparib against PARP enzymes.

Methodology:

Reagents and Materials: Recombinant human PARP-1, -2, or -3; NAD⁺; biotinylated-NAD⁺;

streptavidin-coated plates; appropriate buffers and wash solutions; detection antibody.

Procedure: a. Add PARP enzyme to streptavidin-coated microplate wells containing a

histone-coated substrate. b. Add varying concentrations of rucaparib or vehicle control. c.

Initiate the PARP reaction by adding a mixture of NAD⁺ and biotinylated-NAD⁺. d. Incubate

at room temperature for 1 hour. e. Wash plates to remove unincorporated NAD⁺. f. Add a

horseradish peroxidase-conjugated anti-biotin antibody and incubate for 1 hour. g. Add a

chemiluminescent HRP substrate and measure the signal using a luminometer.

Data Analysis: Calculate the percent inhibition for each rucaparib concentration relative to

the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic

curve.

Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effect of rucaparib on cancer cell lines.

Methodology:

Cell Seeding: Plate cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in 96-well opaque-

walled plates at a predetermined density and allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of rucaparib or vehicle control for 72

hours.
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Assay Procedure: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent

to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room

temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence

using a plate reader.

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to

determine the percentage of viable cells. Calculate the IC₅₀ value.
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Workflow for a CellTiter-Glo® cell viability assay.
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Immunofluorescence for DNA Damage (γH2AX Foci
Formation)
Objective: To visualize and quantify DNA double-strand breaks in cells following rucaparib

treatment.

Methodology:

Cell Culture and Treatment: Grow cells on glass coverslips and treat with rucaparib or

vehicle control for the desired time.

Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde for 15 minutes. b.

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

Immunostaining: a. Block with 1% BSA in PBST for 1 hour. b. Incubate with a primary

antibody against γH2AX overnight at 4°C. c. Wash with PBST. d. Incubate with a

fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

Mounting and Imaging: Mount coverslips onto microscope slides with a DAPI-containing

mounting medium. Acquire images using a fluorescence microscope.

Quantification: Use image analysis software to count the number of γH2AX foci per nucleus.

This technical guide serves as a foundational resource for understanding the key technical

aspects of rucaparib camsylate. The provided data and protocols are intended to facilitate

further research and development in the field of targeted cancer therapy.

To cite this document: BenchChem. [Rucaparib Camsylate: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436095#rucaparib-camsylate-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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